molecular formula C9H7F5O B12581085 1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene CAS No. 646041-22-7

1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene

Cat. No.: B12581085
CAS No.: 646041-22-7
M. Wt: 226.14 g/mol
InChI Key: VBBLFSLCTOINHK-GSVOUGTGSA-N
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Description

1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications. The compound’s structure consists of a benzene ring substituted with five fluorine atoms and a methoxyethyl group, which contributes to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene typically involves the fluorination of a suitable benzene derivative. One common method is the direct fluorination of 1,2,3,4,5-pentafluorobenzene with a methoxyethyl group. The reaction conditions often require the use of a fluorinating agent such as elemental fluorine (F2) or a fluorine-containing compound like sulfur tetrafluoride (SF4) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of benzene derivatives using metal catalysts such as nickel or cobalt. These methods allow for the efficient introduction of fluorine atoms into the benzene ring, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .

Scientific Research Applications

1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, forming stable complexes that modulate their activity.

    Pathways Involved: The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity and reactivity with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene is unique due to the combination of its fluorinated benzene ring and methoxyethyl group. This structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .

Properties

CAS No.

646041-22-7

Molecular Formula

C9H7F5O

Molecular Weight

226.14 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene

InChI

InChI=1S/C9H7F5O/c1-3(15-2)4-5(10)7(12)9(14)8(13)6(4)11/h3H,1-2H3/t3-/m1/s1

InChI Key

VBBLFSLCTOINHK-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C1=C(C(=C(C(=C1F)F)F)F)F)OC

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)OC

Origin of Product

United States

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